Agoniste du récepteur C3A

Vue d'ensemble

Description

L'agoniste du récepteur C3a est un composé qui se lie spécifiquement au récepteur C3a et l'active. Le récepteur C3a est un récepteur couplé aux protéines G impliqué dans le système du complément. Le système du complément est une partie cruciale de la réponse immunitaire innée, jouant un rôle significatif dans la lutte contre les infections microbiennes et la modulation de l'inflammation . Le récepteur C3a, lorsqu'il est activé par son agoniste, peut stimuler diverses réponses immunitaires, notamment la chimiotaxie, la libération d'enzymes des granules et la production d'anions superoxyde .

Applications De Recherche Scientifique

C3a receptor agonists have a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

The primary target of the C3A Receptor Agonist is the C3a receptor (C3aR) . C3aR is a G-protein-coupled receptor that is part of the immune system’s complement pathway . It is expressed by many cell types, including neurons, glia, and various cells in the immune system .

Mode of Action

The C3A Receptor Agonist binds to the C3aR, activating it . This activation can have various effects depending on the cell type and disease context . For example, when a C3A receptor is activated, neutrophils are immobilized .

Biochemical Pathways

The activation of the C3aR is part of the complement cascade, a key component of the immune system . This cascade can be activated through multiple initiating pathways, all leading to the cleavage of the central complement components C3 and C5 to generate the small bioactive fragments C3a and C5a . The C3a fragment then binds and activates the C3aR .

Pharmacokinetics

For instance, the peptide ligand WWGKKYRASKLGL, also called “super agonist,” is the most effective C3aR agonist, being 15-fold more potent than C3a .

Result of Action

The activation of the C3aR by the C3A Receptor Agonist can have both anti-inflammatory and pro-inflammatory effects . For example, in the acute inflammatory response, C3a acts in direct opposition to C5a, preventing the accumulation of neutrophils in inflamed tissues by independently regulating their mobilization . The exact molecular and cellular effects can vary depending on the specific disease context .

Action Environment

The action of the C3A Receptor Agonist can be influenced by various environmental factors. For example, in the kidneys, where C3aR is primarily expressed on the tubular epithelium and less in glomerular podocytes, the levels of C3a in the plasma and urine are increased in several types of kidney diseases, and are associated with disease progression and severity . The C3a/C3aR pathway facilitates the progression of glomerular and tubulointerstitial diseases, while it has opposite effects on urinary tract infections .

Analyse Biochimique

Biochemical Properties

The C3A Receptor Agonist interacts with various enzymes, proteins, and other biomolecules. It is released through the proteolytic activation of C3 by C3-convertases, coagulation factors XIa, Xa, IXa, thrombin, and plasmin, cathepsins, and several other membrane-associated or serine proteases . The C3A Receptor Agonist binds to the C3aR, activating chemotaxis, granule enzyme release, superoxide anion production, and bacterial opsonization .

Cellular Effects

The C3A Receptor Agonist has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in neurons and glia, C3aR signaling contributes to better outcomes in the post-acute and chronic phase after ischemic stroke .

Molecular Mechanism

The C3A Receptor Agonist exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . A comprehensive analysis of the structures of C3aR in complex with heterotrimeric G-proteins uncovers the critical residues involved in C3a-C3aR interaction .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of the C3A Receptor Agonist change. For instance, while C3aR levels are unaffected by oxidative stress, its cell membrane levels decrease and mitochondrial localization increases . This suggests that the C3A Receptor Agonist’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of the C3A Receptor Agonist vary with different dosages in animal models . For example, in a guinea pig LPS-induced airway neutrophilia model, the C3A Receptor Agonist inhibited neutrophil recruitment

Metabolic Pathways

The C3A Receptor Agonist is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, the C3A Receptor Agonist can be released through the activation of C3 by various enzymes .

Transport and Distribution

The C3A Receptor Agonist is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation . For example, while C3aR levels are unaffected by oxidative stress, its cell membrane levels decrease and mitochondrial localization increases .

Subcellular Localization

The C3A Receptor Agonist is localized in various subcellular compartments. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, while C3aR levels are unaffected by oxidative stress, its cell membrane levels decrease and mitochondrial localization increases .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse d'agonistes du récepteur C3a implique souvent l'utilisation de techniques de synthèse peptidique, car ces agonistes sont généralement dérivés de fragments peptidiques du composant du complément C3a. Une méthode courante implique la synthèse peptidique en phase solide (SPPS), où des acides aminés sont ajoutés séquentiellement à une chaîne peptidique en croissance ancrée à une résine solide . Les conditions réactionnelles comprennent généralement l'utilisation de réactifs de couplage comme la N,N'-diisopropylcarbodiimide (DIC) et d'activateurs comme la 1-hydroxybenzotriazole (HOBt) pour faciliter la formation de la liaison peptidique.

Méthodes de Production Industrielle : La production industrielle d'agonistes du récepteur C3a peut impliquer la synthèse peptidique à grande échelle utilisant des synthétiseurs peptidiques automatisés. Ces machines peuvent produire efficacement des peptides en automatisant les étapes répétitives de la SPPS. La purification des peptides synthétisés est généralement réalisée par chromatographie liquide haute performance (HPLC), assurant une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Types de Réactions : Les agonistes du récepteur C3a subissent principalement des réactions de formation de liaisons peptidiques lors de leur synthèse. De plus, ils peuvent participer à diverses interactions biochimiques une fois administrés dans des systèmes biologiques.

Réactifs et Conditions Communs :

Réactifs de Couplage : N,N'-diisopropylcarbodiimide (DIC), 1-hydroxybenzotriazole (HOBt)

Groupes Protecteurs : Fmoc (9-fluorenylméthoxycarbonyl) pour les groupes amino, tBu (tert-butyle) pour les chaînes latérales

Réactifs de Clivage : Acide trifluoroacétique (TFA) pour éliminer les groupes protecteurs et cliver le peptide de la résine

Principaux Produits : Les principaux produits de ces réactions sont les séquences peptidiques désirées qui agissent comme des agonistes du récepteur C3a. Ces peptides peuvent ensuite être modifiés ou conjugués à d'autres molécules pour améliorer leur stabilité ou leur bioactivité .

4. Applications de la Recherche Scientifique

Les agonistes du récepteur C3a ont un large éventail d'applications dans la recherche scientifique :

Immunologie : Ils sont utilisés pour étudier le rôle du système du complément dans les réponses immunitaires et l'inflammation.

Développement de Médicaments : Les agonistes du récepteur C3a servent de composés de tête pour le développement de nouveaux médicaments ciblant le système du complément.

5. Mécanisme d'Action

L'agoniste du récepteur C3a exerce ses effets en se liant au récepteur C3a, un récepteur couplé aux protéines G. Lors de la liaison, le récepteur subit un changement conformationnel qui active les voies de signalisation intracellulaires. Cette activation conduit à diverses réponses immunitaires, notamment la chimiotaxie, la libération d'enzymes des granules et la production d'anions superoxyde . Les principales cibles moléculaires sont les protéines G associées au récepteur, qui contrôlent les événements de signalisation en aval .

Composés Similaires :

Agonistes du Récepteur C5a : Ces agonistes se lient au récepteur C5a, un autre récepteur couplé aux protéines G dans le système du complément.

Antagonistes du Récepteur C3a : Ces composés se lient au récepteur C3a mais inhibent son activation, offrant un contrepoids aux agonistes et offrant un potentiel thérapeutique dans les conditions où l'activation excessive du système du complément est néfaste.

Unicité : L'this compound est unique en sa capacité à activer sélectivement le récepteur C3a, conduisant à des réponses immunitaires spécifiques. Cette sélectivité en fait un outil précieux dans la recherche et les applications thérapeutiques, car elle permet une modulation ciblée du système du complément sans affecter les autres voies .

Comparaison Avec Des Composés Similaires

C5a Receptor Agonists: These agonists bind to the C5a receptor, another G protein-coupled receptor in the complement system.

C3a Receptor Antagonists: These compounds bind to the C3a receptor but inhibit its activation, providing a counterbalance to the agonists and offering therapeutic potential in conditions where excessive activation of the complement system is detrimental.

Uniqueness: The C3a receptor agonist is unique in its ability to selectively activate the C3a receptor, leading to specific immune responses. This selectivity makes it a valuable tool in research and therapeutic applications, as it allows for targeted modulation of the complement system without affecting other pathways .

Propriétés

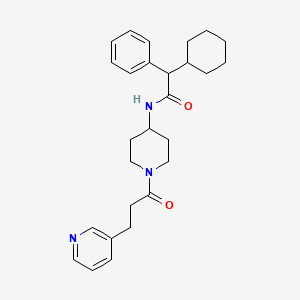

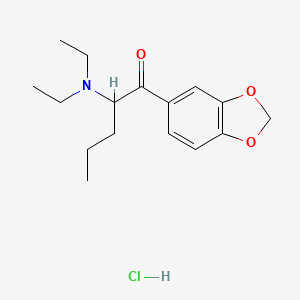

IUPAC Name |

2-cyclohexyl-2-phenyl-N-[1-(3-pyridin-3-ylpropanoyl)piperidin-4-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35N3O2/c31-25(14-13-21-8-7-17-28-20-21)30-18-15-24(16-19-30)29-27(32)26(22-9-3-1-4-10-22)23-11-5-2-6-12-23/h1,3-4,7-10,17,20,23-24,26H,2,5-6,11-16,18-19H2,(H,29,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMFOYNMWESQGBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C2=CC=CC=C2)C(=O)NC3CCN(CC3)C(=O)CCC4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90659061 | |

| Record name | 2-Cyclohexyl-2-phenyl-N-{1-[3-(pyridin-3-yl)propanoyl]piperidin-4-yl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944997-60-8 | |

| Record name | 2-Cyclohexyl-2-phenyl-N-{1-[3-(pyridin-3-yl)propanoyl]piperidin-4-yl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | C3A receptor agonist | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How do C3a receptor agonists exert their effects on a cellular level?

A1: C3a receptor agonists bind to the C3a receptor, a G protein-coupled receptor, primarily found on various immune cells, including mast cells and neutrophils. This binding triggers downstream signaling cascades, leading to diverse cellular responses. One of the key pathways activated by C3a receptor agonists is the PI3K/AKT pathway, as demonstrated by a study showing that the C3a receptor agonist promotes hepatocellular carcinoma growth by activating this specific pathway. []

Q2: What is the role of C3a receptor agonists in influencing neural plasticity after ischemic stroke?

A2: Research suggests that C3a receptor agonists may play a beneficial role in promoting neural plasticity following ischemic stroke. A study in mice revealed that intranasal administration of a C3a receptor agonist after stroke significantly increased synaptic density and GAP43 expression in the peri-infarct cortex, a marker of axonal sprouting and plasticity. [] This enhanced plasticity was associated with improved recovery of motor function.

Q3: Can C3a receptor agonists directly contribute to fibrotic processes in the kidneys?

A3: Evidence suggests that C3a receptor activation might contribute to renal fibrosis. A study using murine primary tubular epithelial cells demonstrated that a C3a receptor agonist induced the expression of pro-fibrotic markers, including collagen I and transforming growth factor beta 1 (TGF-β1), similar to the effects observed with direct TGF-β1 treatment. [] This suggests a potential direct pro-fibrotic role of C3a receptor activation in the kidneys.

Q4: How do C3a receptor agonists impact inflammatory and fibrotic processes in diabetic nephropathy?

A4: Research indicates that C3a receptor agonists may exacerbate inflammatory and fibrotic responses in diabetic nephropathy. A study on a rat model of type 2 diabetes mellitus showed that a C3a receptor agonist worsened renal function and morphology, accompanied by increased levels of inflammatory cytokines (IL-6), phosphorylated IKBα, TGF-β, and collagen I in the kidneys. [] This suggests that blocking C3a receptor activation could be a potential therapeutic strategy for diabetic nephropathy.

Q5: Have any C3a receptor antagonists been developed, and what are their potential therapeutic applications?

A5: Yes, researchers have successfully designed and validated C3a receptor antagonists using computational methods. [] These antagonists have shown potential therapeutic value in preclinical models of diseases like stroke, heart attack, and rheumatoid arthritis, where excessive C3a receptor activation contributes to pathology.

Q6: What is the connection between Serping1, the complement pathway, and neuronal development?

A6: Studies have revealed an unexpected role for the complement pathway, specifically Serping1 (C1 inhibitor), in regulating neuronal development. Research demonstrated that Serping1 knockdown disrupted neuronal stem cell proliferation and migration in mice, with evidence suggesting that this effect might be mediated through the C5a receptor. [] This finding highlights the diverse roles of the complement system beyond its traditional involvement in immunity.

Q7: Have any structure-activity relationship (SAR) studies been conducted for C3a receptor agonists?

A7: While limited information is available on comprehensive SAR studies for C3a receptor agonists based on the provided research articles, some studies have explored modifications to the C3a peptide sequence. For instance, researchers have investigated the effects of incorporating oxazole amino acids into C3a-derived peptides, leading to the identification of potent C3a receptor agonists. [] These findings suggest that modifications to the C3a peptide backbone can significantly impact its activity and provide valuable insights for designing more potent and selective C3a receptor agonists.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

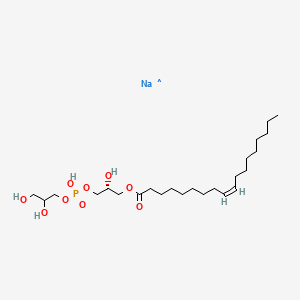

![Disodium;5-[bis[3-methyl-4-(2-sulfoethylamino)phenyl]methyl]-3-methyl-2-oxidobenzoate](/img/structure/B593731.png)

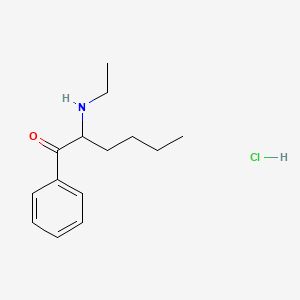

![2-methylpropyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B593740.png)

![5H-[1,4]dioxepino[5,6-c]pyridine](/img/structure/B593744.png)

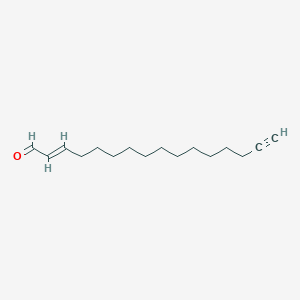

![N-[(4S)-4-Amino-5-[(2-aminoethyl]amino]P](/img/structure/B593745.png)